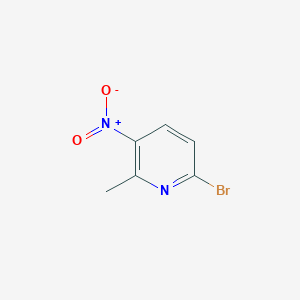

6-Bromo-2-methyl-3-nitropyridine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNVKBBKROTUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646104 | |

| Record name | 6-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22282-96-8 | |

| Record name | 6-Bromo-2-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22282-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-6-METHYL-5-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Bromo 2 Methyl 3 Nitropyridine and Its Derivatives

Direct Synthetic Approaches

Direct approaches aim to introduce the bromo, methyl, and nitro groups onto a pyridine (B92270) or substituted pyridine starting material. This often involves navigating the inherent reactivity and regioselectivity of the pyridine ring.

Nitration of Pyridine and Substituted Pyridines

The introduction of a nitro group onto a pyridine ring is a classic electrophilic aromatic substitution. However, the electron-deficient nature of the pyridine ring makes it significantly less reactive than benzene, often requiring harsh reaction conditions. acs.org

One common method involves the use of a nitrating mixture, typically concentrated nitric acid and concentrated sulfuric acid. pipzine-chem.com For instance, the nitration of 2-methylpyridine (B31789) can be controlled to selectively introduce the nitro group at the 3-position. pipzine-chem.com The conditions for such reactions, including the ratio of the mixed acids and the reaction temperature, are critical for achieving the desired regioselectivity. pipzine-chem.com

Alternatively, a dearomatization-rearomatization strategy offers a milder approach for the meta-nitration of pyridines. acs.org This method can be applied to a variety of pyridine-containing drugs and drug precursors, installing the nitro group regioselectively at the meta-position. acs.org

Table 1: Nitration of Pyridine Derivatives

| Starting Material | Reagents | Product | Key Findings |

| Pyridine | Dinitrogen pentoxide (DNP) in liquid SO2 or organic solvent, then SO2/HSO3- in water | 3-Nitropyridine (B142982) | The reaction proceeds via an N-nitropyridinium intermediate and a digitellinc.com sigmatropic shift of the nitro group. researchgate.net |

| 2-Methylpyridine | Concentrated nitric acid, concentrated sulfuric acid | 2-Methyl-3-nitropyridine (B124571) | Reaction conditions must be carefully controlled to achieve selective nitration at the 3-position. pipzine-chem.com |

| Pyridine-containing drugs and precursors | Dearomatization-rearomatization protocol | meta-Nitrated pyridines | A practical method for highly regioselective meta-nitration under mild conditions. acs.org |

Bromination Strategies for Pyridine Ring Functionalization

The bromination of pyridine rings can be challenging due to the low reactivity of pyridine towards electrophilic substitution. digitellinc.com Traditional methods often require high temperatures and the use of corrosive reagents like bromine gas. acs.org

Modern approaches have sought to overcome these limitations. For example, electrochemical bromination using inexpensive and safe bromine salts can be achieved at room temperature. acs.org The regioselectivity of this method can be controlled by introducing directing groups. acs.org

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a catalyst or initiator. pipzine-chem.com For instance, 2-methylpyridine can be brominated using bromine in acetic acid. The position of bromination is influenced by the existing substituents on the pyridine ring.

For pyridine N-oxides, regioselective bromination can be achieved under mild conditions using reagents like oxalyl bromide and triethylamine (B128534) in dibromomethane. researchgate.net This avoids the use of harsher brominating agents like Br2 or POBr3. tcichemicals.com

Table 2: Bromination of Pyridine Derivatives

Methylation Reactions in Pyridine Synthesis

Introducing a methyl group onto a pyridine ring can be accomplished through various methods. A direct approach involves the use of feedstock chemicals like methanol (B129727) or formaldehyde (B43269) in the presence of a rhodium catalyst. nih.gov This method allows for the mono- or di-methylation of pyridines at the C-3 and C-5 positions. nih.gov

Another strategy involves the generation of methyl radicals, though this can sometimes lead to a lack of regioselectivity. mdpi.com A more controlled method utilizes a continuous flow setup with a Raney® nickel catalyst and a low boiling point alcohol as the methyl source, leading to highly selective α-methylation of pyridines. mdpi.comresearchgate.net

The synthesis of 2-methylpyridine itself can be achieved through the condensation of acetaldehyde (B116499) and ammonia (B1221849) over an oxide catalyst or by the condensation of acetone (B3395972) and acrylonitrile (B1666552) followed by cyclization. wikipedia.org An alternative patented process involves the reaction of acetonitrile (B52724) and ethyne (B1235809) in the presence of an organocobalt catalyst. google.com

Table 3: Methylation of Pyridine Derivatives

| Starting Material | Reagents/Catalyst | Product | Key Findings |

| C-4 functionalized pyridines | Methanol or formaldehyde, Rhodium catalyst | C-3/5 methylated pyridines | Catalytic method for direct methylation of the aromatic ring. nih.gov |

| Substituted pyridines | 1-Propanol, Raney® nickel (flow chemistry) | α-Methylated pyridines | Highly selective and greener synthesis of 2-methylpyridines. mdpi.comresearchgate.net |

| Acetaldehyde, Ammonia | Oxide catalyst | 2- and 4-Picolines | A principal route for the production of picolines. wikipedia.org |

| Acetonitrile, Ethyne | Organocobalt catalyst | 2-Methylpyridine | Patented process with high yield. google.com |

Multistep Synthesis Pathways

Multistep syntheses offer greater control over the final structure of the target molecule by building it up from simpler, more readily available starting materials.

Derivatization from 2-Chloro-3-nitropyridines

A reliable three-step method for the synthesis of 2-methyl-3-nitropyridines starts from 2-chloro-3-nitropyridines. mdpi.comnih.gov These starting materials are highly reactive towards nucleophiles, making them excellent precursors. mdpi.com

The synthesis begins with the reaction of a 2-chloro-3-nitropyridine (B167233) with a malonic ester anion. mdpi.com This anion is typically generated in situ from diethyl malonate and a base such as sodium hydride or potassium carbonate. mdpi.comnih.gov The resulting condensation product, a substituted malonic ester, is then subjected to hydrolysis and decarboxylation in aqueous sulfuric acid to yield the desired 2-methyl-3-nitropyridine. mdpi.com This process is a variation of the well-established malonic ester synthesis, a powerful tool for forming carbon-carbon bonds and preparing substituted carboxylic acids. wikipedia.orgmasterorganicchemistry.comorgoreview.comorganic-chemistry.org

A patent describes a similar process where diethyl malonate reacts with an alkali metal to form a salt, which then undergoes a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine. patsnap.comgoogle.comgoogle.com The subsequent decarboxylation under acidic conditions affords 2-methyl-3-nitropyridine. patsnap.comgoogle.comgoogle.com

Table 4: Synthesis via Malonic Ester Condensation and Decarboxylation

| Starting Material | Key Reagents | Intermediate Product | Final Product | Yield | Key Findings |

| 2-Chloro-3-nitropyridines | Diethyl malonate, NaH or K2CO3, H2SO4(aq) | Substituted malonic esters | 2-Methyl-3-nitropyridines | Moderate to good | A reliable three-step method with high purity products. mdpi.com |

| 2-Chloro-3-nitropyridine | Diethyl malonate, Sodium, Toluene, Acid | Diethyl (3-nitro-2-pyridyl)malonate | 2-Methyl-3-nitropyridine | 92% (molar) | Patented method suitable for larger scale production. patsnap.com |

Transformation of Related Nitropyridine Intermediates

The preparation of 6-bromo-2-methyl-3-nitropyridine frequently involves the manipulation of functional groups on other nitropyridine precursors. Common starting materials include 2-methyl-3-nitropyridine, 6-bromo-2-methylpyridine, and 2-chloro-3-nitropyridines.

One established method starts with 2-methyl-3-nitropyridine, which is then brominated to introduce a bromine atom at the 6-position, yielding the target compound. pipzine-chem.com The success of this reaction hinges on the careful selection of the brominating agent and reaction conditions to ensure high selectivity and yield. pipzine-chem.com

Alternatively, one can begin with 6-bromo-2-methylpyridine and introduce a nitro group at the 3-position through a nitration reaction. pipzine-chem.com This process requires precise control over the nitrating agents, temperature, and reaction time to achieve the desired product. pipzine-chem.com Another approach utilizes 2-chloro-3-nitropyridines, which can be converted to 2-methyl-3-nitropyridines. This transformation is typically achieved by reacting the 2-chloro-3-nitropyridine with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.com The resulting 2-methyl-3-nitropyridine can then be brominated as previously described.

A different strategy involves a three-component ring transformation of 1-methyl-3,5-dinitro-2-pyridone with a ketone and ammonia. This method can produce various nitropyridines that are otherwise difficult to synthesize. semanticscholar.org

The following table summarizes the transformation of various nitropyridine intermediates to produce this compound and related derivatives.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Amino-6-methylpyridine | 1. HBr, Br₂, -10 to 5°C, 1.5h; 2. NaNO₂, H₂O, -10 to 5°C, 1.5h; 3. NaOH, H₂O, -10°C | 2-Bromo-6-methylpyridine | chemicalbook.com |

| 2-Methyl-3-nitropyridin-4-ol | P(V)OBr, 140°C, 3h, pressure vessel | 4-Bromo-2-methyl-3-nitropyridine | chemicalbook.com |

| 2-Chloro-3-nitropyridines | 1. Diethyl malonate, NaH, THF; 2. 50% H₂SO₄ | 2-Methyl-3-nitropyridines | nih.gov |

| 4-Methyl-5-nitropyridin-2-ol | Br₂, AcOH | 3-Bromo-4-methyl-5-nitropyridin-2-ol | rsc.org |

| 3-Bromo-4-methyl-5-nitropyridin-2-ol | POCl₃, CH₃CN, 75°C, 19h | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | rsc.org |

| 3-Bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl, propionitrile, 80°C, 1h | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | rsc.org |

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. One patented method for the large-scale preparation of a related compound, 2-methyl-3-bromopyridine, highlights some of these considerations. This process starts with the reaction of diethyl malonate and an alkali metal to form a salt, which then undergoes a condensation reaction with a toluene solution of 2-chloro-3-nitropyridine. google.com This is followed by decarboxylation under acidic conditions to yield 2-methyl-3-nitropyridine. google.com

Subsequent steps involve the hydrogenation reduction of 2-methyl-3-nitropyridine in a methanol solvent with a Pd/C catalyst in an autoclave at a controlled temperature (20-40°C) and pressure (0.5MPa) to produce 2-methyl-3-aminopyridine. google.com The final step is the conversion of 2-methyl-3-aminopyridine to 2-methyl-3-bromopyridine via a diazotization reaction with acid and bromine, followed by the addition of a sodium nitrite (B80452) solution. google.com

Key aspects for process optimization in an industrial setting include:

Raw Material Sourcing and Cost: The availability and cost of starting materials like 2-chloro-3-nitropyridine and diethyl malonate are crucial for economic viability.

Reaction Conditions: Optimizing temperature, pressure, and reaction times for each step is essential to maximize yield and minimize the formation of byproducts. google.com For instance, precise temperature control during the diazotization and bromination step is critical. google.com

Solvent and Catalyst Selection: The choice of solvents like toluene and methanol, and catalysts such as Pd/C, impacts reaction efficiency, product purification, and waste disposal. google.com

Work-up and Purification: Efficient extraction, drying, and concentration steps are necessary to isolate the final product with high purity. google.com The use of large volumes of solvents for extraction needs to be managed effectively.

Safety: Handling hazardous materials like bromine and operating reactions under pressure requires strict safety protocols. google.com

The following table outlines a multi-step synthesis suitable for industrial production, focusing on the preparation of a key intermediate.

| Step | Reactants | Solvent/Catalyst | Conditions | Product | Molar Yield | Reference |

| 1 | Diethyl malonate, Sodium, 2-chloro-3-nitropyridine | Toluene | 110°C, 1.5h | 2-Methyl-3-nitropyridine | 95% | google.com |

| 2 | 2-Methyl-3-nitropyridine | Methanol / Pd/C | 20-40°C, 0.5MPa | 2-Methyl-3-aminopyridine | - | google.com |

| 3 | 2-Methyl-3-aminopyridine, HBr, Br₂, NaNO₂ | - | <0°C | 2-Methyl-3-bromopyridine | 95% | google.com |

Synthesis of N-Oxide Derivatives

The synthesis of N-oxide derivatives of nitropyridines is a valuable strategy for modifying their chemical reactivity and enabling further functionalization. The N-oxide group can activate the pyridine ring for nucleophilic substitution and can also be removed later in a synthetic sequence. clockss.orgresearchgate.net

A common method for the synthesis of 2-methyl-3-nitropyridine N-oxides involves the oxidation of the corresponding 2-methyl-3-nitropyridines. nih.gov A frequently used oxidizing agent is a complex of urea (B33335) and hydrogen peroxide. nih.gov This reaction is typically carried out in a solvent like dichloromethane, and the addition of trifluoroacetic anhydride (B1165640) at low temperatures can facilitate the oxidation. nih.gov

For example, the oxidation of 2-methyl-3-nitropyridines (compounds 2b and 2c in the referenced study) with a urea/H₂O₂ complex in dichloromethane, with the addition of trifluoroacetic anhydride at 0°C, yields the corresponding N-oxides (3b and 3c) in moderate yields. nih.gov

The N-oxide derivatives can then be used in subsequent reactions. For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide can be deoxygenated to form 3-bromo-4-nitropyridine. clockss.org Furthermore, aza-arene N-oxides can react with O-vinylhydroxylamines in a ring-annulation cascade to produce azaindolines and azaindoles, which are important scaffolds in medicinal chemistry. acs.orgacs.org This reaction proceeds through an N-arylation followed by a nih.govnih.gov-sigmatropic rearrangement. acs.orgacs.org

The following table provides examples of the synthesis of N-oxide derivatives and their subsequent reactions.

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Methyl-3-nitropyridines (2b, 2c) | Urea/H₂O₂ complex, CH₂Cl₂, trifluoroacetic anhydride, 0°C to r.t. | 2-Methyl-3-nitropyridine N-oxides (3b, 3c) | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide (1) | Re(O)(Ph₃P)₂Cl₃/Ph₃P, CH₂Cl₂, 45°C, 2.5h | 3-Bromo-4-nitropyridine (2) | clockss.org |

| 2-Chloro-3-methyl-4-nitropyridine N-oxide | O-vinylhydroxylamine, Tf₂O | 7-Azaindole derivative (3a) | acs.orgacs.org |

Reactivity and Mechanistic Investigations of 6 Bromo 2 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a primary reaction pathway for 6-bromo-2-methyl-3-nitropyridine. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is crucial, and it is significantly enhanced by the presence of electron-withdrawing groups, such as the nitro group in the title compound. libretexts.orglibretexts.org

The bromine atom at the 6-position of this compound is an active site for nucleophilic substitution. pipzine-chem.com Due to the electron-withdrawing nature of the nitro group and the pyridine (B92270) nitrogen, the carbon atom bonded to the bromine is rendered electrophilic and thus susceptible to attack by nucleophiles. Nucleophiles such as alkoxides and amines can readily displace the bromide ion, leading to the formation of new substituted pyridine derivatives. pipzine-chem.com

The general mechanism for this substitution is the SNAr pathway. The nucleophile attacks the carbon bearing the bromine, forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the electron-withdrawing nitro group. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the final product.

Table 1: Examples of SNAr Reactions Involving Bromine Displacement

| Nucleophile | Product |

| Alkoxide (RO⁻) | 6-Alkoxy-2-methyl-3-nitropyridine |

| Amine (RNH₂) | 6-(Alkylamino)-2-methyl-3-nitropyridine |

This table is illustrative and represents general reaction outcomes.

While halogens are common leaving groups in SNAr reactions, the nitro group can also be displaced, particularly in highly electron-deficient aromatic systems. stackexchange.com The ability of the nitro group to function as a leaving group is attributed to its strong electron-withdrawing nature, which stabilizes the intermediate formed during the nucleophilic attack. stackexchange.com In the context of 3-nitropyridines, the displacement of a non-activated nitro group has been observed, especially in reactions with soft nucleophiles like thiolates. mdpi.com

For this compound, the possibility of the nitro group acting as a leaving group introduces a competitive reaction pathway. The outcome of the reaction will depend on the nature of the nucleophile and the reaction conditions.

In molecules with multiple potential leaving groups, such as this compound, the concepts of regioselectivity and chemoselectivity are paramount. Regioselectivity refers to the preference of a reagent to attack one position over another, while chemoselectivity is the preference for reaction with one functional group over another.

The nitro group at the 3-position activates both the ortho (C2 and C4) and para (C6) positions towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate. stackexchange.com In this compound, the bromine atom is at the C6 position, which is para to the nitro group. This positioning makes it a highly favorable site for nucleophilic attack.

Studies on related 2,6-dihalo-3-nitropyridines have shown that nucleophilic substitution can occur at both the 2- and 6-positions. stackexchange.com The regioselectivity can be influenced by both electronic and steric factors. While the nitro group activates both positions, the inductive effect of the nitro group can make the closer ortho position more electron-deficient and thus kinetically favored for attack. stackexchange.com However, steric hindrance from the adjacent nitro group could favor attack at the less hindered para position. stackexchange.com

The substituents on the pyridine ring play a crucial role in directing the course of SNAr reactions.

Nitro Group : As a strong electron-withdrawing group, the nitro group is the primary activating group for SNAr reactions in this compound. Its presence is essential for the facile displacement of the bromine atom. pipzine-chem.com

Methyl Group : The methyl group at the 2-position is an electron-donating group. While generally deactivating for SNAr reactions, its effect is likely overshadowed by the powerful activating effect of the nitro group. It can, however, exert a steric influence on reactions at the adjacent 3-position.

Vinyl Group : In related 2-styryl-3-nitropyridines, the presence of a vinyl group at the 2-position has been shown to still allow for SNAr reactions, indicating that the activating effect of the nitro group remains dominant. mdpi.com

Thiolate anions are effective nucleophiles in SNAr reactions. Research has shown that 2-methyl-3-nitropyridines readily react with thiolate anions to yield substitution products in good yields. mdpi.com In the case of this compound, reaction with a thiolate anion would be expected to proceed via displacement of the bromide ion at the 6-position. The high nucleophilicity of the thiolate and the activation provided by the nitro group would facilitate this transformation.

Table 2: Thiolate-Anion Mediated Substitution

| Reactant | Nucleophile | Product |

| This compound | Thiolate (RS⁻) | 2-Methyl-3-nitro-6-(alkylthio)pyridine |

This table presents a probable reaction based on the reactivity of similar compounds.

Reduction and Oxidation Reactions

Beyond SNAr, this compound can undergo reduction and oxidation reactions, primarily involving the nitro and methyl groups, respectively.

The nitro group is readily reducible to an amino group under various conditions, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This transformation is a key step in the synthesis of various nitrogen-containing compounds, as the resulting amino group can be further functionalized. pipzine-chem.com

The methyl group, while generally stable, can be oxidized to a carboxylic acid group under strong oxidizing conditions. pipzine-chem.com This provides a route to synthesize pyridine-2-carboxylic acid derivatives.

Table 3: Common Reduction and Oxidation Reactions

| Functional Group | Reaction Type | Product Functional Group |

| Nitro (-NO₂) | Reduction | Amino (-NH₂) |

| Methyl (-CH₃) | Oxidation | Carboxylic Acid (-COOH) |

Reductive Transformations of the Nitro Group

The reduction of the nitro group on the this compound ring is a fundamental transformation that yields the corresponding amine, 6-Bromo-2-methylpyridin-3-amine. This conversion is a critical step in the synthesis of various biologically active molecules and complex heterocyclic systems. The choice of reducing agent is crucial to ensure high yields and chemoselectivity, particularly to avoid the unintended reduction or removal of the bromo substituent (hydrodebromination).

A variety of established methods for the reduction of aromatic nitro compounds can be applied. Catalytic hydrogenation is a common and efficient method. However, the choice of catalyst is critical. While palladium on carbon (Pd/C) is a powerful catalyst for nitro group reduction, it is also highly active in catalyzing the cleavage of carbon-halogen bonds. commonorganicchemistry.com Therefore, its use with this compound risks the formation of 2-methylpyridin-3-amine as a significant byproduct. Raney Nickel is often a preferable catalyst in such cases, as it tends to be less aggressive towards aromatic halides. commonorganicchemistry.com

Alternative methods that avoid catalytic hydrogenation and its associated risk of dehalogenation include the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or zinc in acetic acid (Zn/AcOH). commonorganicchemistry.com These reagents are known for their mildness and selectivity in reducing nitro groups while leaving aryl halides intact. Another widely used reagent is tin(II) chloride (SnCl2), which provides a reliable method for this transformation under acidic conditions. For reactions where acidic conditions are not desirable, sodium sulfide (Na2S) can be employed, offering a pathway to the amine under neutral or basic conditions. commonorganicchemistry.com

Table 1: Reagents for the Reductive Transformation of the Nitro Group

| Reagent/Catalyst | Typical Conditions | Expected Product | Potential Side Products |

|---|---|---|---|

| H₂ / Raney Nickel | H₂ gas, solvent (e.g., EtOH, MeOH) | 6-Bromo-2-methylpyridin-3-amine | Minimal dehalogenation |

| Fe / AcOH | Acetic acid, heat | 6-Bromo-2-methylpyridin-3-amine | None |

| Zn / AcOH | Acetic acid | 6-Bromo-2-methylpyridin-3-amine | None |

| SnCl₂ | HCl, solvent (e.g., EtOH) | 6-Bromo-2-methylpyridin-3-amine | None |

| Na₂S | Aqueous or alcoholic solution | 6-Bromo-2-methylpyridin-3-amine | None |

Oxidative Modifications of the Methyl Group

The methyl group at the C2 position of this compound is susceptible to oxidation, providing a synthetic route to the corresponding carboxylic acid, 6-Bromo-3-nitropyridine-2-carboxylic acid. This transformation is typically accomplished using strong oxidizing agents.

Potassium permanganate (B83412) (KMnO₄) is a powerful and common reagent for the oxidation of alkyl groups attached to aromatic and heteroaromatic rings. libretexts.orgmasterorganicchemistry.com The reaction requires the presence of at least one hydrogen atom on the benzylic carbon, a condition met by the methyl group. The oxidation is typically carried out in an aqueous solution, often under basic or neutral conditions, and may require heating to proceed at a reasonable rate. libretexts.org The reaction proceeds until the carboxylic acid is formed, as intermediate oxidation products like aldehydes are readily oxidized further under the strong reaction conditions. libretexts.org

Other strong oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) in sulfuric acid, can also effect this transformation. The resulting carboxylic acid is a valuable synthetic intermediate, allowing for further functionalization, such as esterification or conversion to amides.

Table 2: Reagents for the Oxidative Modification of the Methyl Group

| Oxidizing Agent | Typical Conditions | Expected Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | 6-Bromo-3-nitropyridine-2-carboxylic acid |

Condensation Reactions

Reaction with Aromatic Aldehydes to Yield Styryl Pyridines

The methyl group in this compound is activated by the adjacent electron-withdrawing nitro group, rendering its protons acidic enough to be removed by a base. This allows the molecule to act as a carbon nucleophile in condensation reactions. A notable example is the reaction with aromatic aldehydes to form 2-styryl-3-nitropyridine derivatives.

This condensation is typically catalyzed by a base, such as piperidine, and is often carried out by heating the reactants in a suitable solvent like toluene (B28343). researchgate.net The mechanism involves the deprotonation of the methyl group to form a resonance-stabilized carbanion. This carbanion then attacks the carbonyl carbon of the aromatic aldehyde in a nucleophilic addition step. Subsequent dehydration of the resulting alcohol intermediate yields the conjugated styryl pyridine product. The presence of the nitro group is crucial for the initial deprotonation step, significantly enhancing the reactivity of the methyl group compared to unactivated 2-methylpyridines. researchgate.net This reaction provides a straightforward method for extending the conjugation of the pyridine system and introducing diverse aryl substituents.

Table 3: Condensation Reaction with Aromatic Aldehydes

| Reactants | Catalyst/Conditions | General Product Structure |

|---|

Cycloaddition Reactions and Annulation Strategies

1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide

The electron-deficient nature of the nitropyridine ring suggests it could act as a 2π-component in cycloaddition reactions. However, the reactivity in such transformations is highly sensitive to the substitution pattern on the pyridine ring. The [3+2] cycloaddition with N-methyl azomethine ylide, a common method for constructing pyrrolidine-fused heterocycles, has been investigated for various nitropyridines.

Vicarious and Oxidative Substitution Methods for Amine Introduction

The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds, including nitropyridines. organic-chemistry.org This reaction allows for the introduction of a nucleophile with a leaving group at a position occupied by a hydrogen atom, typically ortho or para to a strong electron-withdrawing group like a nitro group. organic-chemistry.orgnih.gov

In the case of this compound, the nitro group at the C3 position activates the hydrogen atoms at the C2 and C4 positions (ortho) and the C6 position (para). However, the C2 and C6 positions are already substituted with a methyl and a bromo group, respectively. Therefore, VNS is expected to occur exclusively at the C4 position.

The amination of 3-nitropyridines via VNS has been successfully achieved using aminating agents such as hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium hydroxide or potassium tert-butoxide. rsc.org The mechanism involves the addition of the aminating nucleophile to the electron-deficient C4 position to form a σ-adduct. This is followed by a base-induced β-elimination of a leaving group from the nucleophile (e.g., H₂O from hydroxylamine), which leads to rearomatization and the formation of the aminated product, 4-amino-6-bromo-2-methyl-3-nitropyridine. This method provides a regioselective route for the introduction of an amino group onto the pyridine ring, which would be difficult to achieve through other synthetic strategies. rsc.orgntnu.no

Table 4: Vicarious Nucleophilic Substitution for Amine Introduction

| Aminating Agent | Base/Conditions | Expected Product | Regioselectivity |

|---|---|---|---|

| Hydroxylamine (NH₂OH) | KOH or KOtBu, DMSO | 4-Amino-6-bromo-2-methyl-3-nitropyridine | C4-position |

Intramolecular Rearrangements and Migrations of this compound

Intramolecular rearrangements in pyridine systems, particularly those involving the migration of a nitro group, are a subject of significant academic interest. These reactions can lead to the formation of unexpected products and offer insights into the electronic and steric effects governing the reactivity of the pyridine ring. While specific studies on this compound are not extensively detailed in the reviewed literature, the behavior of analogous compounds provides a framework for understanding its potential for intramolecular rearrangements.

Nitro Group Migration Mechanisms (e.g., Sigmatropic Shift)

The migration of a nitro group in a pyridine ring is a complex process that can be influenced by various factors, including the presence of other substituents, reaction conditions, and the nature of any reagents present. One of the potential, though less common, pathways for such a migration is through a sigmatropic rearrangement.

A sigmatropic reaction is a type of pericyclic reaction where a sigma bond moves across a pi-conjugated system, with a corresponding shift in the pi bonds. wikipedia.orglibretexts.org These rearrangements are classified by an order [i,j], which denotes the number of atoms over which each end of the sigma bond has moved. wikipedia.org For a nitro group to migrate via a sigmatropic shift, it would involve the concerted breaking of the C-N bond and the formation of a new C-N bond at a different position on the ring.

The feasibility of a sigmatropic shift is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. uh.edu These rules predict whether a given sigmatropic rearrangement is "allowed" or "forbidden" under thermal or photochemical conditions based on the topology of the orbital interactions (suprafacial or antarafacial). wikipedia.orguh.edu

For a hypothetical intramolecular clockss.orgnih.gov sigmatropic shift of the nitro group in this compound from the 3-position to an adjacent carbon, the transition state would involve a four-membered ring. Thermally, a clockss.orgnih.gov suprafacial shift is symmetry-forbidden, making this pathway unlikely under normal heating conditions. uh.edu Photochemical conditions could potentially allow for such a shift, but this has not been reported for this specific compound.

A clockss.orguh.edu sigmatropic shift, which would involve the nitro group migrating to a carbon atom five positions away, is thermally allowed if it proceeds suprafacially. wikipedia.orguh.edu In the context of the this compound ring, this would be a long-range migration and is sterically and electronically improbable.

It is more likely that observed nitro group migrations in nitropyridine systems occur through non-concerted, stepwise mechanisms, often facilitated by nucleophiles or strong acids, rather than true pericyclic sigmatropic shifts. clockss.orgresearchgate.net For example, the presence of a strong electron-withdrawing nitro group can activate the pyridine ring for nucleophilic attack, leading to the formation of Meisenheimer-like intermediates, which could then rearrange.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Structural Assignment

For 6-Bromo-2-methyl-3-nitropyridine, the FT-IR and Raman spectra would be expected to exhibit characteristic bands corresponding to the vibrations of the substituted pyridine (B92270) ring, the methyl group, and the nitro group. Key vibrational modes would include:

Pyridine Ring Vibrations: C-H stretching, C-C and C-N ring stretching, and various in-plane and out-of-plane bending modes.

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching and bending modes.

Nitro Group Vibrations: Symmetric and asymmetric N-O stretching vibrations, which are typically strong in the infrared spectrum.

C-Br Stretching: A vibration at lower frequencies, characteristic of the carbon-bromine bond.

A detailed analysis of the positions, intensities, and shapes of these bands would allow for a definitive structural assignment. However, specific experimental FT-IR and Raman spectral data for this compound are not currently available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity (¹H, ¹³C, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) would reveal the electronic environment and the connectivity between neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methyl group. The chemical shifts would be indicative of the hybridization and electronic environment of each carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the spatial proximity of protons. For this compound, a NOESY spectrum would reveal through-space correlations between the protons of the methyl group and the adjacent aromatic proton, confirming their close spatial relationship, which is not apparent from through-bond coupling alone.

While NMR data for structurally related compounds can be found, specific and complete ¹H, ¹³C, and NOESY experimental data for this compound are not available in published literature.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the conjugated systems and chromophores present in the molecule.

This compound is described as a light yellow to light brown solid, which indicates that it absorbs light in the visible region of the electromagnetic spectrum. This absorption is likely due to n→π* and π→π* electronic transitions involving the nitropyridine chromophore. A detailed UV-Visible spectrum would show the wavelength of maximum absorption (λmax), which is a characteristic property of the compound. However, specific experimental UV-Visible spectral data, including absorption maxima, for this compound have not been reported in available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The spatial orientation of the methyl and nitro groups relative to the pyridine ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This data is invaluable for understanding the solid-state properties of the compound. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Computational Chemistry and Theoretical Modeling of 6 Bromo 2 Methyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations

No published studies utilizing Density Functional Theory (DFT) to specifically analyze 6-Bromo-2-methyl-3-nitropyridine were found. DFT is a robust method for investigating the electronic properties and reactivity of molecules. Such a study would provide valuable information but remains to be performed.

A geometry optimization and conformational analysis for this compound has not been documented in scientific literature. This type of analysis would determine the most stable three-dimensional structure of the molecule, calculating bond lengths, bond angles, and dihedral angles. For similar pyridine (B92270) derivatives, DFT calculations, often using basis sets like 6-311G(d,p), have been employed to find the optimized geometry and minimum energy structure. researchgate.net

There are no available theoretical predictions or experimental assignments of the vibrational frequencies for this compound. This analysis, typically carried out using DFT, would predict the infrared and Raman spectra of the molecule. The Potential Energy Distribution (PED) analysis would further allow for the precise assignment of each vibrational mode to specific molecular motions, such as stretching, bending, or torsional vibrations. researchgate.net

A detailed electronic structure analysis of this compound is not present in the current body of research. Such an analysis would involve:

HOMO-LUMO Gap: Calculating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Surface: Mapping the MEP surface to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how the molecule will interact with other chemical species. researchgate.net

Charge Transfer: Investigating intramolecular charge transfer possibilities, which are influenced by the electron-donating and electron-withdrawing groups attached to the pyridine ring. mdpi.com

The molecular polarizability and nonlinear optical (NLO) properties of this compound have not been theoretically investigated. These calculations would determine how the molecule's electron cloud is distorted by an external electric field, providing insight into its potential for use in optical materials.

While theoretical studies on reaction mechanisms for related aza-arene N-oxides exist, which explore pathways like N-arylation and chemicalbook.comchemicalbook.com-sigmatropic rearrangements, no such studies have been conducted specifically for this compound. acs.orgacs.org DFT calculations are often used to elucidate reaction pathways, transition states, and activation energies, providing a molecular-level understanding of chemical reactivity. acs.org

Ab Initio Calculations (Hartree-Fock)

Theoretical Studies on Solvent-Solute Interactions

Theoretical investigations into the interactions between a solute molecule and the surrounding solvent are crucial for understanding and predicting the behavior of the compound in different chemical environments. For this compound, computational chemistry offers powerful tools to model these interactions, providing insights into how the solvent influences its geometric structure, electronic properties, and reactivity. These studies are often performed using quantum mechanical methods, such as Density Functional Theory (DFT), combined with various solvent models.

The primary approaches to modeling solvent effects are categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. In this approach, the solute is placed in a cavity within the dielectric continuum, and the solute-solvent interactions are calculated based on the polarization of the solvent by the solute's charge distribution. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the detailed study of specific short-range interactions, such as hydrogen bonding and van der Waals forces. While computationally more demanding, explicit solvent models provide a more accurate and detailed picture of the local solvent structure around the solute.

Theoretical studies on the solvent-solute interactions of this compound would likely focus on several key aspects:

Geometrical Parameters: The polarity of the solvent can influence the bond lengths and angles of the solute molecule. For instance, in a more polar solvent, bonds with a higher degree of ionic character may lengthen. Theoretical calculations can predict these subtle changes in the optimized geometry of this compound in various solvents.

Spectroscopic Properties: The electronic absorption spectrum of a molecule can be significantly affected by the solvent, a phenomenon known as solvatochromism. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the electronic transition energies and corresponding absorption wavelengths. By performing TD-DFT calculations in the presence of different solvent models, researchers can predict how the absorption maxima (λ_max_) of this compound will shift in response to solvent polarity.

Reactivity: The reactivity of this compound can be profoundly influenced by the solvent. For example, solvents can stabilize charged intermediates or transition states in a chemical reaction, thereby affecting the reaction rate. Theoretical models can be used to calculate the energy profiles of reactions involving this compound in different solvents, providing insights into the reaction mechanism and kinetics.

Detailed Research Findings

While specific experimental and extensive theoretical studies on the solvent-solute interactions of this compound are not widely available in the public domain, computational studies on analogous pyridine derivatives provide a framework for the expected outcomes. researchgate.netresearchgate.net For instance, theoretical investigations on similar nitro- and bromo-substituted pyridines have demonstrated the significant influence of solvent polarity on their electronic structure and spectroscopic properties. researchgate.net

The following tables present hypothetical data based on the expected trends from computational studies of similar molecules. These tables illustrate the type of information that would be generated from a thorough theoretical investigation of solvent-solute interactions for this compound.

Table 1: Calculated Dipole Moment (µ) and Absorption Maxima (λ_max_) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λ_max (nm) |

| Gas Phase | 1.00 | 3.50 | 280 |

| n-Hexane | 1.88 | 3.75 | 285 |

| Dichloromethane | 8.93 | 4.50 | 295 |

| Acetone (B3395972) | 20.7 | 5.20 | 305 |

| Water | 78.4 | 6.10 | 315 |

This table is interactive. You can sort the data by clicking on the column headers.

The data in Table 1 illustrates the expected increase in the dipole moment of this compound with increasing solvent polarity. This is due to the polarization of the molecule's electron density by the solvent's electric field. The predicted bathochromic shift (red shift) in the absorption maxima (λ_max_) with increasing solvent polarity is also a typical observation for molecules where the excited state is more polar than the ground state.

Table 2: Calculated Frontier Molecular Orbital Energies (eV) of this compound in Different Solvents

| Solvent | E_HOMO (eV) | E_LUMO_ (eV) | Energy Gap (ΔE) (eV) |

| Gas Phase | -7.20 | -2.50 | 4.70 |

| n-Hexane | -7.15 | -2.55 | 4.60 |

| Dichloromethane | -7.05 | -2.70 | 4.35 |

| Acetone | -6.95 | -2.85 | 4.10 |

| Water | -6.80 | -3.00 | 3.80 |

This table is interactive. You can sort the data by clicking on the column headers.

Table 2 shows the predicted changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) in different solvents. The energy gap (ΔE) between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. The data suggests that this compound would become more reactive in more polar solvents, as the energy gap decreases. This is a consequence of the differential stabilization of the HOMO and LUMO by the solvent.

Applications of 6 Bromo 2 Methyl 3 Nitropyridine in Complex Molecule Synthesis

Role as a Key Intermediate in Pharmaceutical Development

6-Bromo-2-methyl-3-nitropyridine serves as a crucial starting material or intermediate in the synthesis of specific drug molecules. Its chemical properties enable the construction of structures with targeted pharmacological activities, contributing to the development of new therapeutic agents.

A significant application of this compound is in the synthesis of analogues of existing drugs to improve their properties. A notable example is its use in creating analogues of Flupirtine, a selective opener of Kv7.2/Kv7.3 potassium channels. Flupirtine was an effective analgesic and muscle relaxant but was withdrawn from the market due to risks of severe liver injury, which was linked to the formation of reactive metabolites through oxidation. This led to research focused on developing new, safer analogues with reduced susceptibility to oxidation.

In this context, this compound has been used as a specific starting material for the synthesis of novel Flupirtine analogues. Researchers aimed to replace the amino group in Flupirtine with a thioether or thioester group to alter the molecule's oxidation pathway and thereby reduce its potential for hepatotoxicity while maintaining or enhancing its channel-opening activity.

The synthesis of several thioether analogues began with this compound. The process involved the substitution of the bromine atom with a thiol group, followed by further reactions to introduce different cyclic structures. The nitro group was subsequently reduced to a primary amine and then acylated to yield the final carbamate (B1207046) or amide analogues. This demonstrates the compound's direct role in building molecules with modulated biological activity.

Table 1: Synthesis of Flupirtine Analogues from this compound This table highlights specific examples of compounds synthesized using this compound as a key starting material, as described in scientific literature.

| Starting Material | Intermediate Steps | Final Product (Example) | Therapeutic Target |

| This compound | 1. Thiol substitution 2. Thioether synthesis 3. Nitro group reduction 4. Acylation | Thioether analogue of Flupirtine | KCNQ/Kv7.2/Kv7.3 Channels |

Data sourced from scientific studies on the explorative synthesis of Flupirtine analogues.

The nitropyridine scaffold is a valuable structural motif in medicinal chemistry for the design of enzyme inhibitors and receptor ligands. The electron-withdrawing properties of the nitro group enhance the pyridine (B92270) ring's susceptibility to nucleophilic attack, enabling diverse functionalization pathways to create molecules that can interact with specific biological targets.

While research may not always specify this compound for every inhibitor, the broader class of nitropyridines, to which it belongs, serves as precursors for potent inhibitors of various enzymes. For instance, nitropyridine derivatives have been instrumental in synthesizing inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both significant targets in drug discovery. Furthermore, related bromo-nitropyridine and bromo-nitroquinoline structures are employed as reagents in synthesizing potent inhibitors of TIE-2 and VEGFR-2 tyrosine kinase receptors, as well as PI3K/mTOR inhibitors, highlighting the utility of this chemical motif in generating targeted therapies.

Due to its utility as a versatile building block, this compound is a valuable precursor in drug discovery programs aimed at targeting specific biological pathways. Its defined structure allows for systematic chemical modifications, a key process in lead optimization. By reacting its different functional groups, medicinal chemists can generate libraries of related compounds to screen for activity against particular cellular targets, facilitating the discovery of new drug candidates for various diseases, including bacterial and viral infections.

Application in Agrochemical and Pesticide Synthesis

Beyond pharmaceuticals, this compound plays a role in the development of modern agrochemicals. It serves as a starting material for the synthesis of new pesticides. Through structural modification of this intermediate, chemists can develop pesticide varieties with desirable properties such as high efficiency, greater selectivity against pests, and lower toxicity to non-target organisms and the environment. This contributes to the protection of crops from insect damage and helps ensure agricultural productivity. The general class of nitropyridine derivatives is widely used in agrochemicals, including herbicides, insecticides, and fungicides.

Development of Advanced Materials and Dyes

In the field of materials science, this compound is used in the synthesis of functional materials with specialized properties. Its reactive nature allows it to be incorporated into larger molecular structures, thereby endowing the resulting materials with unique optical or electrical characteristics.

Nitropyridine compounds are of particular interest in the development of organic optical materials and dyes. This compound can be used to prepare materials for optoelectronic devices, such as Light Emitting Diodes (LEDs) and solar cells. Research into the functionalization of 2-methyl-3-nitropyridines has shown that these compounds can be converted into novel fluorescent molecules. Reactions with sulfur nucleophiles (thiols) can lead to derivatives that exhibit promising photophysical properties, including large Stokes shifts, which is a desirable characteristic for fluorescent probes and materials. The reactivity of this compound makes it a suitable precursor for creating these advanced fluorescent pyridine derivatives.

Biological Activity and Pharmacological Potential of Derivatives

Antimicrobial and Antiparasitic Activities of Synthesized Derivatives

The pyridine (B92270) nucleus is a common feature in many antimicrobial agents. The introduction of bromine and a nitro group to the 2-methylpyridine (B31789) core can significantly influence its biological activity. Derivatives built upon this and similar bromo-heterocyclic scaffolds have shown promising activity against a range of pathogens.

Newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against microbial strains such as E. coli, B. mycoides, and C. albicans. nih.gov For instance, certain novel pyridine derivatives showed significant inhibition zones, with one compound preventing the growth of E. coli at a Minimum Inhibitory Concentration (MIC) of 0.0195 mg/mL and inhibiting B. mycoides and C. albicans at MIC levels below 0.0048 mg/mL. nih.gov

In studies on related heterocyclic systems, the presence of a bromine atom has been shown to enhance antibacterial activity. nih.gov For example, in a series of 7-methyl-1,8-naphthyridone derivatives, brominated compounds were the most potent inhibitors of DNA gyrase, with IC₅₀ values ranging from 1.7–13.2 µg/mL. nih.gov Similarly, certain dihydropyrido[2,3-d]pyrimidine-4-one derivatives synthesized from benzothiazole (B30560) precursors exhibited significant inhibitory effects against bacteria, with MIC values in the range of 4–20 μmol/L. moravek.com The antiparasitic potential of nitroaromatic compounds is well-established, with the mechanism often involving the bioreduction of the nitro group within the parasite. nih.gov This process, mediated by parasite-specific enzymes like type I nitroreductases (NTR), leads to the formation of reactive metabolites that are lethal to the parasite. nih.gov

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Derivative Class | Test Organism | Activity (MIC) | Source |

|---|---|---|---|

| Novel Pyridine Derivative (12a) | E. coli | 0.0195 mg/mL | nih.gov |

| Novel Pyridine Derivative (12a) | B. mycoides | <0.0048 mg/mL | nih.gov |

| Novel Pyridine Derivative (12a) | C. albicans | <0.0048 mg/mL | nih.gov |

| Dihydropyrido[2,3-d]pyrimidine-4-ones | Various Bacteria | 4-20 µmol/L | moravek.com |

Evaluation of Enzyme and Receptor Modulatory Effects

Derivatives of 6-Bromo-2-methyl-3-nitropyridine are being explored for their ability to modulate the activity of key enzymes and receptors. The nitro group, being a strong electron-withdrawing group, and the bromo substituent can facilitate interactions with biological targets.

Computational and in-vitro studies suggest that nitropyridine carboxylate derivatives have potential as inhibitors of enzymes like cytochrome P450. The mechanism of action often involves the bromine and nitro groups participating in electrophilic and nucleophilic interactions, respectively, which can modify biological molecules. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further anchoring the molecule in a target's active site.

A critical enzymatic interaction for nitroaromatic compounds is their reduction by nitroreductases. This bioactivation is central to their biological effect. nih.gov In parasites like T. cruzi, type I nitroreductases activate drugs like benznidazole (B1666585) and nifurtimox. nih.gov Nifurtimox's mechanism involves the inactivation of the parasite's trypanothione (B104310) reductase. This enzyme-mediated activation is a key area of investigation for developing selective antiparasitic agents. Furthermore, related heterocyclic structures like naphthyridines have been identified as inhibitors of bacterial DNA gyrase, which prevents DNA replication and leads to bacterial cell death. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of derivatives from the this compound scaffold. SAR analyses aim to correlate specific structural modifications with changes in biological activity.

For antimicrobial pyridine derivatives, SAR studies have revealed that the nature and position of substituents are critical. nih.gov For example, in one study of coumarin (B35378) derivatives, the presence of electron-withdrawing groups, such as a nitro (NO₂) group, was found to favor antifungal activity. This principle suggests that the nitro group in the this compound scaffold is likely a key contributor to its potential bioactivity.

In other heterocyclic systems, substitutions at various positions on the ring have been shown to modulate activity. For quinazolinone derivatives, the substitution of an amino group at position three was found to increase antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. For dihydropyrido[2,3-d]pyrimidine-4-one derivatives, compounds with specific aryl substitutions demonstrated higher antimicrobial and anticancer activity. moravek.com These findings highlight that modifications at the bromine or methyl positions of the this compound core, or displacement of the bromine with other functional groups, could lead to derivatives with enhanced and more specific biological effects.

Investigation of Toxicity Mechanisms and Reactive Metabolite Formation

The investigation of toxicity is paramount in drug development, and for nitroaromatic compounds, this is often linked directly to their mechanism of action. The bioreduction of the nitro group is a central event that can lead to both therapeutic effects and toxicity. nih.gov

This process can occur via two main pathways: a two-electron reduction or a one-electron reduction. The two-electron reduction, often carried out by type I nitroreductases, is typically associated with the desired antimicrobial or antiparasitic activity. nih.gov This pathway reduces the nitro group to a nitroso, then a hydroxylamino, and finally an amino group.

Conversely, the one-electron reduction pathway, mediated by type II nitroreductases, produces a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), such as superoxide (B77818) radicals. This generation of oxidative stress is a primary mechanism of toxicity for many nitroaromatic compounds and is linked to reports of mutagenicity and genotoxicity. nih.gov Therefore, understanding the metabolic fate of this compound derivatives and the balance between these reductive pathways is essential for designing safer therapeutic agents.

Applications in Radiopharmaceutical Chemistry (e.g., Radiolabeling for PET Imaging)

While specific applications of this compound derivatives in radiopharmaceutical chemistry are not extensively documented in available literature, the molecule's structure presents clear potential for the development of imaging agents for Positron Emission Tomography (PET). PET is a highly sensitive molecular imaging technique that relies on the detection of positron-emitting radionuclides to visualize and quantify biological processes in vivo.

The bromine atom on the pyridine ring is a particularly valuable feature. Aryl bromides are well-established precursors in radiochemistry for the synthesis of radiotracers. They can be used in:

Radioiodination: Direct electrophilic or nucleophilic substitution to introduce radioisotopes of iodine (e.g., ¹²³I for SPECT, ¹²⁴I for PET).

Stille Coupling: The bromo-substituent can be converted to an organostannane derivative (a stannyl-precursor), which can then be reacted with a radiolabeled synthon, such as [¹⁸F]fluorobenzene, to introduce the most commonly used PET isotope, fluorine-18.

Copper-Mediated Radiofluorination: Direct nucleophilic substitution of the bromide with [¹⁸F]fluoride is another potential, though often challenging, route.

Furthermore, the nitro group itself is of significant interest in PET imaging. The reduction of nitroaromatic compounds is highly dependent on oxygen levels. In hypoxic (low oxygen) tissues, a characteristic feature of many solid tumors, nitroreductase activity is enhanced. This has led to the development of several nitroimidazole-based PET tracers (e.g., [¹⁸F]FMISO, [¹⁸F]FAZA) for imaging tumor hypoxia. Derivatives of this compound could therefore be explored as novel scaffolds for developing hypoxia-sensitive PET agents. The combination of a site for radiolabeling (the bromine) and a hypoxia-sensitive functional group (the nitro group) makes this scaffold a theoretically attractive candidate for research in oncologic imaging.

Environmental and Safety Considerations in Research Scale

Degradation Pathways and Environmental Fate Research

Specific research on the environmental degradation pathways and ultimate fate of 6-Bromo-2-methyl-3-nitropyridine is not extensively documented in publicly available literature. However, the chemical nature of the molecule allows for predictions regarding its potential environmental behavior. The compound's structure, featuring a brominated and nitrated pyridine (B92270) ring, suggests several potential transformation pathways.

The nitro group (NO2), being a strong electron-withdrawing group, significantly influences the electron density of the pyridine ring, making it susceptible to certain reactions. pipzine-chem.com This group can be reduced under certain environmental conditions, potentially leading to the formation of corresponding amino compounds like 5-Bromo-6-methyl-pyridin-2-amine. nih.gov Such reductive processes can be mediated by microorganisms in soil or sediment.

The bromine atom is reactive towards nucleophilic substitution reactions. pipzine-chem.compipzine-chem.com This means that in an environment containing nucleophiles (e.g., water, hydroxides, or sulfides), the bromine atom could be displaced, leading to the formation of different pyridine derivatives. For instance, hydrolysis could replace the bromine atom with a hydroxyl group.

The pyridine ring itself is a heterocyclic aromatic structure. While generally stable, it can be subject to microbial degradation. The substituents (bromo, methyl, and nitro groups) will affect the rate and pathway of this degradation. Halogenated and nitrated aromatic compounds can sometimes be persistent in the environment, and their degradation products may also be of environmental concern. Given the lack of specific data, it is crucial to handle and dispose of this compound as a potentially hazardous substance to prevent its release into the environment. postapplescientific.com

Handling and Storage Protocols in Laboratory Settings

Proper handling and storage of this compound are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound. Protocols are derived from safety data for the compound and related nitropyridine and halogenated substances. echemi.comechemi.comfishersci.com

Handling:

Work with this compound should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize inhalation exposure. postapplescientific.comechemi.compostapplescientific.com Personal Protective Equipment (PPE) is mandatory and should include chemical-resistant gloves (such as nitrile or neoprene), safety goggles with side shields to protect the eyes from splashes, and a lab coat. postapplescientific.comechemi.comwsu.edu Direct contact with the skin and eyes should be avoided, as compounds of this class can cause irritation. fishersci.comchempanda.com In case of accidental skin contact, the affected area should be washed immediately and thoroughly with soap and water. fishersci.compostapplescientific.com For eye contact, flushing with copious amounts of water for at least 15 minutes is recommended, followed by medical attention. fishersci.compostapplescientific.com All contaminated clothing should be removed and washed before reuse. echemi.com

Interactive Data Table: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or face shield. | To prevent contact with eyes from splashes. echemi.com |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat. | To prevent skin irritation and absorption. postapplescientific.comwsu.edu |

| Respiratory Protection | Use in a chemical fume hood. Respirator if fume hood is unavailable or exposure limits are exceeded. | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation. echemi.comfishersci.comchempanda.com |

Storage:

The compound should be stored in a cool, dry, and well-ventilated place, away from sources of heat, sparks, or open flames. echemi.compostapplescientific.comwsu.edu It should be kept in a tightly sealed container to prevent the absorption of moisture, which could affect its stability and reactivity. postapplescientific.comechemi.comwsu.edu Storage areas should be clearly labeled, and the compound should be segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, which could cause vigorous reactions. wsu.edufishersci.com

Interactive Data Table: Storage Conditions

| Parameter | Recommendation | Justification |

| Temperature | Cool place, below 30°C. | To slow down potential decomposition. pipzine-chem.comchempanda.com |

| Atmosphere | Dry, well-ventilated area. | To prevent moisture absorption and ensure stability. pipzine-chem.comechemi.com |

| Container | Tightly closed, properly labeled container. | To prevent contamination and accidental misuse. postapplescientific.comwsu.edu |

| Incompatibilities | Away from strong oxidizing agents, acids, and bases. | To avoid potentially hazardous chemical reactions. wsu.edufishersci.com |

| Ignition Sources | Away from heat, sparks, and open flames. | To prevent fire hazards. wsu.edulobachemie.com |

In the event of a spill, personnel should evacuate the area and remove all sources of ignition. echemi.com The spilled material should be collected using an absorbent, non-combustible material and disposed of as hazardous waste in accordance with local, state, and federal regulations. echemi.comechemi.com

常见问题

Basic: What are the key synthetic strategies for preparing 6-Bromo-2-methyl-3-nitropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Bromination : Introduce bromine at the 6-position of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Nitration : Direct nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product .

Challenges : Competing regioselectivity during nitration may yield byproducts (e.g., 5-nitro isomers). Monitor reaction progress via TLC or HPLC.

Basic: How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- FTIR/Raman : Identify characteristic vibrations:

- NMR :

- Mass Spectrometry : Molecular ion peak at m/z 231 (for C₆H₅BrN₂O₂) with fragments corresponding to Br loss (m/z 151) .

Advanced: How does density functional theory (DFT) aid in understanding the electronic properties of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G**) predict:

- Electrostatic Potential Maps : Highlight electron-deficient regions (nitro group) for nucleophilic attack.

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with reactivity in cross-coupling reactions .

- Charge Distribution : Nitro and bromine groups create polarizable sites for intermolecular interactions (e.g., crystal packing or ligand binding) .

Validation : Compare computed vibrational spectra with experimental FTIR/Raman data to refine functional/basis set choices .

Advanced: What strategies resolve discrepancies between computational and experimental data (e.g., bond lengths, reaction energies)?

Methodological Answer:

Functional Selection : Hybrid functionals (B3LYP) often overestimate bond lengths vs. pure functionals (PW91). Use dispersion corrections (e.g., D3BJ) for non-covalent interactions .

Basis Set Optimization : Larger basis sets (cc-pVTZ) improve accuracy for nitro group geometry but increase computational cost .

Solvent Effects : Include polarizable continuum models (PCM) to mimic solvent environments in reaction energy calculations .

Case Study : For this compound, B3PW91/cc-pVTZ predicts nitro O–N–O angles within 1° of X-ray data, while B3LYP deviates by 2–3° .

Advanced: What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:

The compound serves as a precursor for:

- Heterocyclic Scaffolds : Suzuki-Miyaura coupling with boronic acids generates biaryl derivatives for kinase inhibitors .

- Pharmacophore Development : Nitro and bromine groups enhance binding to targets like Mycobacterium tuberculosis enoyl-ACP reductase .

- Prodrug Design : Reduction of the nitro group to NH₂ yields bioactive amines with improved solubility .

Example : A 2020 study synthesized hydrazide derivatives showing IC₅₀ values of 12 µM against Leishmania spp. .

Advanced: How can regioselectivity challenges during nitration be mitigated?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。